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  • Product: 2-(Acetyloxy)-2-methylbutanoic acid
  • CAS: 90364-65-1

Core Science & Biosynthesis

Foundational

2-(Acetyloxy)-2-methylbutanoic Acid: Physicochemical Profiling and Synthetic Applications in Natural Product Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary 2-(Acetyloxy)-2-methylbutanoic acid (CAS No. 90364-65-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

2-(Acetyloxy)-2-methylbutanoic acid (CAS No. 90364-65-1) is a highly specialized chiral building block and a critical structural moiety found in a variety of complex secondary metabolites. Structurally, it is an O -acetylated derivative of the α -hydroxy acid, 2-hydroxy-2-methylbutanoic acid[1]. The presence of a fully substituted, sterically hindered chiral α -carbon makes this compound both a challenging target for derivatization and a highly valuable moiety for imparting metabolic stability and lipophilicity to pharmaceutical candidates.

In natural product chemistry, this specific acyl group is a hallmark of several bioactive compounds, including the drimane sesquiterpenoid Mniopetal D (an inhibitor of reverse transcriptases)[2], various rocaglamide/aglain derivatives (potent translation inhibitors)[3], and specific butterfly pyrrolizidine alkaloids generated via larval transesterification[4].

Physicochemical Properties

Understanding the physicochemical parameters of 2-(acetyloxy)-2-methylbutanoic acid is essential for predicting its behavior in chromatographic purification, partitioning in biphasic reactions, and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of conjugated drugs.

PropertyValueScientific Implication
CAS Number 90364-65-1Unique identifier for database retrieval[1].
Molecular Formula C₇H₁₂O₄Indicates a highly oxygenated, low-molecular-weight fragment.
Molecular Weight 160.17 g/mol Ideal size for a lipophilic side-chain modification[1].
SMILES CCC(C)(OC(C)=O)C(=O)OHighlights the fully substituted C2 chiral center[5].
LogP 0.8028Moderate lipophilicity; enhances membrane permeability when conjugated to polar scaffolds[5].
Topological Polar Surface Area 63.60 ŲContributes to hydrogen bonding capacity without violating Lipinski's rules[5].
Hydrogen Bond Donors 1The free carboxylic acid group.
Hydrogen Bond Acceptors 4The carbonyl and ether oxygens of the acetate and carboxylate groups.

Structural and Mechanistic Insights

The defining feature of 2-(acetyloxy)-2-methylbutanoic acid is its C2 quaternary stereocenter . This α -carbon is bonded to an ethyl group, a methyl group, an acetoxy group, and a carboxylic acid.

Causality in Reactivity: The extreme steric bulk around the α -carbon fundamentally alters the reactivity of the adjacent carboxylic acid. Standard Fischer esterification methods (using an alcohol and catalytic acid) often fail or proceed with impractically low yields due to the inability of the nucleophile to access the sterically shielded carbonyl carbon along the Bürgi-Dunitz trajectory. Consequently, highly reactive intermediates—such as acid chlorides or O -acylisoureas (via Steglich esterification)—must be employed to drive conjugation reactions forward.

G A 2-Hydroxy-2-methylbutanoic acid (Starting Material) B Acetylation (Ac2O, DMAP, Pyridine) A->B C 2-(Acetyloxy)-2-methylbutanoic acid (CAS: 90364-65-1) B->C D Steglich Esterification (DCC, DMAP, Target Alcohol) C->D E Complex Natural Product (e.g., Mniopetal D) D->E

Synthetic workflow for 2-(Acetyloxy)-2-methylbutanoic acid and its derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(Acetyloxy)-2-methylbutanoic Acid via Nucleophilic Catalysis

Objective: To acetylate the sterically hindered tertiary alcohol of 2-hydroxy-2-methylbutanoic acid.[2]

  • Reaction Setup: Dissolve 1.0 eq of 2-hydroxy-2-methylbutanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of acetic anhydride into acetic acid, which would stall the reaction.

  • Catalyst Addition: Add 3.0 eq of anhydrous pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: Pyridine acts as the primary base, but DMAP is the essential nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly electrophilic N -acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric hindrance of the tertiary alcohol.

  • Acylation: Cool the mixture to 0 °C and add 2.0 eq of acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system with a bromocresol green stain. The starting material (a highly polar α -hydroxy acid) will appear as a yellow spot near the baseline, while the product will migrate higher due to the loss of the hydroxyl hydrogen bond donor.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride. Wash the organic layer with 1M HCl to remove pyridine and DMAP. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(acetyloxy)-2-methylbutanoic acid.

Protocol B: Steglich Esterification for Natural Product Conjugation

Objective: To conjugate 2-(acetyloxy)-2-methylbutanoic acid to a complex, sterically hindered alcohol (e.g., in the synthesis of Mniopetal D).[2]

  • Activation: Dissolve 1.2 eq of 2-(acetyloxy)-2-methylbutanoic acid and 1.0 eq of the target complex alcohol in anhydrous DCM at 0 °C.

  • Coupling Reagents: Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.2 eq of DMAP.

    • Causality: DCC activates the carboxylic acid by forming an O -acylisourea. However, due to the steric bulk of the α -carbon, the alcohol cannot attack this intermediate fast enough, leading to an irreversible rearrangement into an inactive N -acylurea. DMAP is added to rapidly intercept the O -acylisourea, forming a reactive acylpyridinium species that the alcohol can successfully attack.

  • Validation (Visual Cue): As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form. The appearance of this byproduct is a self-validating indicator that the activation step has successfully occurred.

  • Purification: Filter the mixture through a pad of Celite to remove the DCU precipitate. Concentrate the filtrate and purify via flash column chromatography.

Role in Natural Product Biosynthesis and Ecology

Beyond synthetic applications, 2-(acetyloxy)-2-methylbutanoic acid plays a fascinating role in chemical ecology and plant-insect interactions.

In the biological synthesis of certain butterfly pyrrolizidine alkaloids (PAs), the larvae of specific butterfly species (e.g., Creatonotos) ingest plant-derived PAs. Within the insect gut, these plant precursors undergo enzymatic transesterification. The insects metabolically replace the plant-derived acid moieties (such as the isatinecic acid isomer of gynuramine) with insect-synthesized acids, specifically including 2-hydroxy-3-methylpentanoic acid and 2-acetoxy-2-methylbutanoic acid [4]. This transesterification increases the lipophilicity of the alkaloids, optimizing them for storage in the insect's tissues as a potent chemical defense mechanism against predators.

Furthermore, this specific acid moiety is found in the bisamide side chains of rocaglamides and aglain derivatives isolated from Aglaia species (Meliaceae). These compounds are renowned for their potent insecticidal and anti-cancer properties, functioning as sequence-selective inhibitors of translation initiation[3].

Biosynthesis P Plant Pyrrolizidine Alkaloids (Dietary Precursors) I Ingestion by Insect Larvae P->I T Enzymatic Transesterification I->T M Incorporation of 2-Acetyloxy- 2-methylbutanoic acid T->M B Butterfly Alkaloids (Chemical Defense) M->B

Ecological transesterification pathway in butterfly alkaloid biosynthesis.

References

  • Benchchem. "2-(Acetyloxy)-2-methylbutanoic Acid". Benchchem Catalog.
  • Chemsrc. "90364-65-1_2-acetyloxy-2-methylbutanoic acid". Chemical Database.
  • Benchchem. "Mniopetal D|CAS 158761-01-4". Technical Whitepaper.
  • Internet Archive. "Full text of Flora Malesiana". Botanical Database.
  • PubMed Central (PMC). "Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae)".

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Acetyloxy)-2-methylbutanoic Acid

Core Identification & Executive Summary In advanced organic synthesis and drug development, precise molecular building blocks are critical for constructing stereochemically complex therapeutics. The CAS Registry Number f...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Identification & Executive Summary

In advanced organic synthesis and drug development, precise molecular building blocks are critical for constructing stereochemically complex therapeutics. The CAS Registry Number for 2-(Acetyloxy)-2-methylbutanoic acid (also commonly referred to as 2-acetoxy-2-methylbutyric acid) is 90364-65-1 [1].

When stereochemical precision is required, the specific enantiomers are tracked independently. For instance, the (2R)-enantiomer is registered under CAS 1244023-29-7 [2]. Additionally, researchers often encounter a related functionalized ester derivative, 2-Acetoxy-2-methylbutanoic acid[(6-hydroxy-1-azabicyclo[3.3.0]oct-3-en-4-yl)methyl] ester, which is registered under CAS 74991-73-4 [3] and must be carefully disambiguated from the free acid building block.

This whitepaper outlines the physicochemical properties of 2-(acetyloxy)-2-methylbutanoic acid and details its strategic utility as a chiral side-chain donor in the total synthesis of Mniopetal D, a drimane-type sesquiterpenoid known for inhibiting the reverse transcriptase of HIV-1[4].

Physicochemical Data Profile

To facilitate scale-up production and reaction stoichiometry, the quantitative physicochemical properties of the core compound are summarized below.

PropertyValue
Chemical Name 2-(Acetyloxy)-2-methylbutanoic acid
Common Synonyms 2-acetoxy-2-methylbutyric acid; O-acetyl-2-methyl-2-hydroxybutanoic acid
CAS Registry Number (Racemate) 90364-65-1[1]
CAS Registry Number (2R-enantiomer) 1244023-29-7[2]
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol [1]
InChI Key IWLSSGJGHVYXTK-UHFFFAOYSA-N[1]

Mechanistic Role in Complex Natural Product Synthesis

The primary application of (S)-2-acetoxy-2-methylbutanoic acid is its role as a chiral acyl donor. In the total synthesis of Mniopetal D, the construction of the tricyclic drimane core (Mniopetal E) must be followed by the strategic installation of a specific chiral side chain[4].

Causality of Experimental Choices:

  • Acetoxy Protection (Hydroxyl Masking): The tertiary hydroxyl group at the C2 position of the butanoic acid is intentionally masked as an acetate (acetyloxy). If this tertiary alcohol were left unprotected during the carboxylic acid activation phase, it would trigger competitive intramolecular lactonization or intermolecular oligomerization. The acetoxy group successfully neutralizes this nucleophilicity.

  • Stereocenter Integration: The biological efficacy of Mniopetal D against HIV-1 reverse transcriptase is highly dependent on the absolute configuration of its side chain. By utilizing a pre-resolved chiral pool building block like (S)-2-acetoxy-2-methylbutanoic acid, synthetic chemists bypass the need for late-stage asymmetric induction, thermodynamically ensuring the high diastereomeric purity of the final therapeutic compound.

Experimental Workflow: Stereoselective Esterification

The following protocol details the Steglich esterification utilized to couple 2-(acetyloxy)-2-methylbutanoic acid to a complex diol precursor. Every step is designed as a self-validating system to ensure rigorous quality control.

Step 1: Reagent Preparation & Activation

  • Dissolve (S)-2-acetoxy-2-methylbutanoic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that accelerates the reaction and suppresses unwanted rearrangement to an inactive N-acylurea.

Step 2: Substrate Addition & Coupling

  • Introduce the regioselectively protected Mniopetal E core (1.0 eq) to the activated mixture at 0°C to control the exothermic activation.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol is validated when the starting material spot is completely consumed and a new, less polar spot (the protected ester) appears. Furthermore, the precipitation of dicyclohexylurea (DCU) serves as a visual, self-validating indicator of successful DCC activation.

Step 3: Workup & Purification

  • Filter the mixture through a Celite pad to remove the insoluble DCU byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the DMAP catalyst and unreacted acid.

  • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate).

  • Self-Validating System: Confirm the structural integrity of the newly formed ester linkage via ¹H-NMR. A diagnostic downfield shift of the carbinol proton on the Mniopetal core definitively confirms successful O-acylation.

Step 4: Global Deprotection

  • Subject the purified intermediate to mild basic hydrolysis (e.g., K₂CO₃ in MeOH) to selectively cleave the acetate protecting group on the side chain, yielding the final natural product, Mniopetal D[4].

  • Causality: Mild basic conditions are strictly required to prevent the transesterification or cleavage of the newly formed, sterically hindered ester linkage connecting the side chain to the drimane core.

Reaction Pathway Visualization

G N1 Mniopetal E Core (Diol Precursor) N2 Regioselective Protection (Hydroxyl Masking) N1->N2 Selectivity control N4 Esterification Coupling (Stereocenter Integration) N2->N4 Protected Core N3 (S)-2-acetoxy-2-methylbutanoic acid (Chiral Side Chain) N3->N4 Acyl Donor N5 Protected Mniopetal D Intermediate N4->N5 C-O Bond Formation N6 Global Deprotection (Protecting Group Removal) N5->N6 Cleavage N7 Mniopetal D (HIV-1 RT Inhibitor) N6->N7 Final Yield

Workflow for the total synthesis of Mniopetal D utilizing 2-acetoxy-2-methylbutanoic acid.

References

  • MolAid Compound Database. "(2R)-2-acetyloxy-2-methylbutanoic acid - CAS 1244023-29-7". MolAid. URL: [Link]

Sources

Foundational

2-(Acetyloxy)-2-methylbutanoic acid molecular weight and exact mass

An In-Depth Technical Guide to 2-(Acetyloxy)-2-methylbutanoic Acid: Physicochemical Properties, Synthesis, and Analysis Abstract This technical guide provides a comprehensive overview of 2-(acetyloxy)-2-methylbutanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(Acetyloxy)-2-methylbutanoic Acid: Physicochemical Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2-(acetyloxy)-2-methylbutanoic acid, a derivative of the short-chain fatty acid 2-methylbutanoic acid. While its parent compound is well-characterized and recognized for its role as a flavoring agent and biochemical intermediate, this acetyloxy derivative represents a molecule of interest for applications in organic synthesis, prodrug development, and metabolomics. This document details the fundamental physicochemical properties of 2-(acetyloxy)-2-methylbutanoic acid, including its molecular weight and exact mass. Furthermore, it presents field-proven, step-by-step protocols for its chemical synthesis, purification, and subsequent analytical characterization by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The causality behind key experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of all subsequent research and development. This section details the calculated molecular and physicochemical properties of 2-(acetyloxy)-2-methylbutanoic acid.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(Acetyloxy)-2-methylbutanoic acid

  • Molecular Formula: C₇H₁₂O₄

  • Structure:

Molecular Weight and Mass

The distinction between molecular weight and exact mass is critical for different analytical applications. Molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element, which is essential for stoichiometric calculations in chemical synthesis. In contrast, exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element and is fundamental to high-resolution mass spectrometry.

ParameterValueDefinition
Molecular Weight 160.17 g/mol The weighted average mass of a molecule based on the natural isotopic abundance of its constituent atoms.
Exact Mass 160.0736 DaThe calculated mass of a molecule using the most abundant isotope for each atom (¹²C, ¹H, ¹⁶O).
Monoisotopic Mass 160.0736 DaThe exact mass of a molecule calculated using the principal isotope of each element.

Synthesis and Purification

The synthesis of 2-(acetyloxy)-2-methylbutanoic acid can be efficiently achieved through the acetylation of its corresponding hydroxyl precursor, 2-hydroxy-2-methylbutanoic acid. This reaction is analogous to the well-established synthesis of acetylsalicylic acid (aspirin).

Rationale for Synthetic Strategy

The chosen synthetic route involves the esterification of the tertiary alcohol group of 2-hydroxy-2-methylbutanoic acid using acetic anhydride.

  • Causality of Reagent Choice: Acetic anhydride is an ideal acetylating agent due to its high reactivity and the fact that the reaction byproduct, acetic acid, is volatile and easily removed.

  • Role of the Catalyst: An acid catalyst, such as concentrated sulfuric acid, is employed to accelerate the reaction. The catalyst functions by protonating a carbonyl oxygen of the acetic anhydride, which significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the starting material[1].

Detailed Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of 2-(acetyloxy)-2-methylbutanoic acid.

  • Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-2-methylbutanoic acid (1.0 eq).

  • Addition of Acetylating Agent: In a fume hood, carefully add acetic anhydride (2.5 eq) to the flask.

  • Catalyst Addition: Slowly add 3-5 drops of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture in a water bath set to 60-70°C for 45 minutes. Stir continuously to ensure a homogenous reaction.

  • Quenching: After the reaction period, allow the flask to cool to room temperature. Slowly and cautiously add 20 mL of ice-cold deionized water to hydrolyze any unreacted acetic anhydride.

  • Crystallization & Isolation: Place the flask in an ice bath to induce crystallization of the product. Collect the solid crude product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold deionized water to remove residual acetic acid and catalyst.

Workflow Diagram: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Hydroxy-2-methylbutanoic Acid Reagents Add Acetic Anhydride & H₂SO₄ Catalyst Start->Reagents Heat Heat at 60-70°C Reagents->Heat Quench Quench with ice-cold H₂O Heat->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Dry Dry Product Recrystallize->Dry PureProduct Pure 2-(Acetyloxy)-2- methylbutanoic Acid Dry->PureProduct

Caption: Workflow for the synthesis and purification of 2-(acetyloxy)-2-methylbutanoic acid.

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is a robust technique for purifying the crude solid product based on differences in solubility.

  • Solvent Selection: An ethanol-water mixture is a suitable solvent system. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Induce Crystallization: Slowly add warm deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Determine the final yield and melting point to assess purity.

Analytical Characterization

Accurate identification and quantification require robust analytical methods. Due to the presence of a polar carboxylic acid group, different strategies are needed for gas and liquid chromatography.

Overview of Analytical Challenges
  • Gas Chromatography (GC): Direct analysis of carboxylic acids like 2-(acetyloxy)-2-methylbutanoic acid by GC is challenging. The polar carboxyl group can lead to poor peak shape (tailing) and low volatility. Therefore, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable compound before GC analysis[2].

  • Liquid Chromatography (LC): HPLC and LC-MS are well-suited for analyzing polar compounds directly, often without derivatization[3][4]. Reverse-phase chromatography is a common and effective approach[5].

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol employs silylation, a common derivatization technique for compounds with active hydrogens.

  • Sample Preparation: Place a precisely weighed amount of the sample (or an evaporated extract) in a GC vial.

  • Internal Standard: Add an appropriate internal standard for accurate quantification.

  • Derivatization: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the vial.

  • Reaction: Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

  • GC-MS Parameters (Typical):

    • Column: DB-5ms or similar non-polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning in a mass range of m/z 40-500.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample in Vial IS Add Internal Standard Sample->IS Deriv Add Silylating Agent (e.g., MSTFA) IS->Deriv Heat Heat at 60°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for the derivatization and GC-MS analysis of carboxylic acids.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct analysis using reverse-phase HPLC.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water. An acid modifier, such as 0.1% formic acid, is added to both solvents to ensure the analyte is in its protonated state, leading to better peak shape and reproducibility. Using formic acid also makes the method compatible with mass spectrometry detection[5].

  • Analysis: Inject the sample into the HPLC system.

  • HPLC Parameters (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution from 20% acetonitrile / 80% water (both with 0.1% formic acid) to 80% acetonitrile / 20% water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm or by mass spectrometry (LC-MS).

Conclusion

2-(Acetyloxy)-2-methylbutanoic acid is a compound with significant potential in various scientific fields. This guide has established its core physicochemical properties, providing calculated values for its molecular weight (160.17 g/mol ) and exact mass (160.0736 Da). Furthermore, detailed, rationale-driven protocols for its synthesis via acetylation and subsequent purification by recrystallization have been provided. Finally, robust analytical workflows for its characterization and quantification using both GC-MS (with derivatization) and direct HPLC analysis have been outlined, equipping researchers with the necessary technical information to confidently work with this molecule.

References

  • PubChem. 2-(Acetyloxy)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. PrepChem.com. [Link]

  • Wikipedia. 2-Methylbutanoic acid. Wikimedia Foundation. [Link]

  • Kwon, D. Y., & Rhee, J. S. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of agricultural and food chemistry, 48(2), 553–559. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 2-methyl- (CAS 600-07-7). Cheméo. [Link]

  • 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage. (2024, September 11). Stanford Advanced Materials. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. [Link]

  • FooDB. Showing Compound 2-Methylbutanoic acid (FDB008135). [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • NIST. Butanoic acid, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Zandl, S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

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Exploratory

Safety data sheet (SDS) and handling guidelines for 2-(Acetyloxy)-2-methylbutanoic acid

An In-depth Technical Guide to the Safe Handling of 2-(Acetyloxy)-2-methylpropanoic Acid and Structurally Related Compounds This guide provides a comprehensive overview of the safety considerations and handling protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-(Acetyloxy)-2-methylpropanoic Acid and Structurally Related Compounds

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-(Acetyloxy)-2-methylpropanoic acid. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. Given the limited availability of a specific Safety Data Sheet (SDS) for 2-(Acetyloxy)-2-methylbutanoic acid, this document focuses on the known hazards of the closely related and more extensively documented compound, 2-(Acetyloxy)-2-methylpropanoic acid. Information on 2-methylbutanoic acid is also included to provide additional context on the potential hazards associated with the core chemical structure.

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key properties of 2-(Acetyloxy)-2-methylpropanoic acid and 2-methylbutanoic acid.

Property2-(Acetyloxy)-2-methylpropanoic acid2-Methylbutanoic acid
Molecular Formula C6H10O4C5H10O2[1][2]
Molecular Weight 146.14 g/mol [3]102.13 g/mol [4]
CAS Number 15805-98-8[3]116-53-0[1][2]
Appearance Not specifiedClear colorless liquid[2]
Boiling Point Not specified176 °C (349 °F; 449 K)[2][4]
Melting Point Not specified-90 °C (-130 °F; 183 K)[2]
Solubility Not specifiedSlightly soluble in water; soluble in organic solvents[1][4]
Vapor Pressure Not specified0.5 mmHg (20 °C)

Hazard Identification and Risk Assessment

Based on available data, 2-(Acetyloxy)-2-methylpropanoic acid is classified as an irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

The parent compound, 2-methylbutanoic acid, is classified as corrosive and harmful if swallowed or in contact with skin.[2][5][6] This suggests that derivatives like 2-(Acetyloxy)-2-methylbutanoic acid should be handled with a high degree of caution, assuming they may possess similar or enhanced hazardous properties.

A systematic approach to risk assessment is crucial when handling such chemicals. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Workflow Identify Identify Hazards (Irritant, Potential Corrosive) Analyze Analyze Risks (Exposure routes: inhalation, skin/eye contact) Identify->Analyze assess potential for Evaluate Evaluate Risks (Severity vs. Likelihood) Analyze->Evaluate determine level of Control Implement Controls (PPE, Engineering Controls) Evaluate->Control mitigate through Review Review and Monitor (Effectiveness of controls) Control->Review continuously

Caption: A logical workflow for chemical risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area: All handling of 2-(Acetyloxy)-2-methylpropanoic acid and related compounds should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[5]

  • Prevent aerosol generation: Handle the substance gently to avoid the generation of dusts or aerosols.

  • Use appropriate tools: Utilize spatulas and other tools that will not react with or contaminate the compound.

  • Grounding: For larger quantities, take precautionary measures against static discharge.

Storage:

  • Container: Store in a tightly closed, original container in a dry and well-ventilated place.[5]

  • Temperature: Store at a controlled room temperature, away from heat and direct sunlight.[7][8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[9]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, prioritizing engineering and administrative controls, is essential. PPE should be considered the last line of defense.

Hierarchy of Controls:

HierarchyOfControls cluster_controls Hierarchy of Exposure Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for minimizing chemical exposure.

Recommended PPE:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[5][10]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin irritation and potential absorption.
Skin and Body Protection Laboratory coat and, if handling larger quantities, chemical-resistant apron and boots.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use a respirator with an appropriate filter if engineering controls are insufficient or during emergency situations.[5]Prevents respiratory tract irritation from inhalation of vapors or aerosols.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is critical.

Emergency Response Flowchart:

EmergencyResponse cluster_emergency Emergency Response Plan Spill Spill or Exposure Occurs Assess Assess the Situation (Immediate danger?) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate Yes FirstAid Provide First Aid Assess->FirstAid No Contain Contain Spill (If safe to do so) Assess->Contain No Notify Notify Supervisor and EHS Evacuate->Notify FirstAid->Notify Contain->Notify

Caption: A basic flowchart for responding to chemical emergencies.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[5]

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant. Do not allow the product to enter drains.[6]

Toxicological and Ecological Information

References

  • PubChem. (n.d.). 2-(Acetyloxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck. (2009). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009.
  • LookChem. (n.d.). (2r)-2-acetyloxy-3-methylbutanoic Acid CAS NO.44976-78-5. Retrieved from [Link]

  • Advanced Biomedical, Inc. (n.d.). SAFETY DATA SHEET 2-METHYLBUTYRIC ACID.
  • Eastman Chemical Company. (2021). SAFETY DATA SHEET 2-Methylbutyric acid.
  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). DL-2-Methylbutyric acid - SAFETY DATA SHEET.
  • FlavScents. (2026). 2-methyl butyric acid. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Aurochemicals. (2022). 2-METHYL BUTYRIC ACID, US Natural- SDS.

Sources

Protocols & Analytical Methods

Method

Synthesis route for 2-(Acetyloxy)-2-methylbutanoic acid from 2-hydroxy-2-methylbutanoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Mechanistic Rationale & Strategic Design The synthesis of 2-(acetyloxy)-2-methylbutanoic acid from its precursor, 2-hydroxy-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale & Strategic Design

The synthesis of 2-(acetyloxy)-2-methylbutanoic acid from its precursor, 2-hydroxy-2-methylbutanoic acid, represents a classic challenge in organic synthesis: the O-acetylation of a sterically hindered tertiary α -hydroxy acid.

This transformation presents two distinct chemical hurdles. First, the steric bulk surrounding the tertiary hydroxyl group significantly reduces its nucleophilicity. Under standard esterification conditions (e.g., acetic anhydride and pyridine alone), the reaction suffers from[1]. Overcoming the [2] generally requires highly active acylating agents or [3]. Second, the presence of a free carboxylic acid introduces a chemoselectivity issue; the acylating agent will readily react with the carboxylate to form a transient mixed anhydride.

To bypass these kinetic barriers, this protocol employs a hypernucleophilic catalyst, 4-dimethylaminopyridine (DMAP), in conjunction with acetic anhydride ( Ac2​O ) and triethylamine ( Et3​N ). DMAP reacts with Ac2​O to generate a highly electrophilic N-acetylpyridinium intermediate that forcefully drives the acetylation of the tertiary alcohol. While alternative acidic conditions exist for [4], the DMAP-catalyzed global acylation—followed by selective aqueous hydrolysis—offers a highly scalable and reliable workflow. The intermediate mixed anhydride is thermodynamically less stable than the tertiary acetate and is selectively hydrolyzed back to the free carboxylic acid during a controlled aqueous quench.

Experimental Workflow

Workflow N1 Reactant: 2-Hydroxy-2-methylbutanoic Acid (Contains 3° -OH and -COOH) N2 Acylation (Ac2O, DMAP, Et3N) Formation of N-Acetylpyridinium N1->N2 N3 Intermediate: 2-(Acetyloxy)-2-methylbutanoic Acetic Anhydride N2->N3 Global acetylation N4 Aqueous Quench (H2O) Selective Hydrolysis N3->N4 H2O added N5 Liquid-Liquid Extraction (pH 2-3, EtOAc) N4->N5 Cleaves mixed anhydride N6 Target Product: 2-(Acetyloxy)-2-methylbutanoic Acid N5->N6 Purification

Caption: Workflow for the global acetylation and selective hydrolysis of a tertiary alpha-hydroxy acid.

Quantitative Data & Process Parameters

To ensure reproducibility and high yield, critical process parameters must be strictly controlled. The table below summarizes the quantitative data, mechanistic causality, and troubleshooting metrics for the protocol.

ParameterTarget ValueMechanistic RationaleDeviation Consequence
DMAP Catalyst 0.1 – 0.2 eqForms hypernucleophilic N-acylpyridinium ion to overcome 3° alcohol steric hindrance.< 0.1 eq: Incomplete conversion.> 0.2 eq: Exothermic runaway; difficult purification.
Acetic Anhydride 3.0 eqEnsures full acetylation of both the -OH and -COOH groups to the mixed anhydride.< 2.0 eq: Mono-acylated mixtures.> 4.0 eq: Wastes reagent; complicates aqueous workup.
Quench Stir Time 2 hours at 25 °CProvides sufficient time for the transient mixed anhydride to hydrolyze completely.Premature extraction: Yields unstable mixed anhydride impurities in the organic phase.
Extraction pH pH 2.0 – 3.0Protonates the target carboxylic acid to ensure partitioning into the organic layer.pH > 4.0: Severe product loss to the aqueous layer as a water-soluble carboxylate salt.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the In-Process Control (IPC) checks.

Phase 1: Reaction Setup and Global Acylation
  • Preparation: Charge an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet with 2-hydroxy-2-methylbutanoic acid (10.0 mmol, 1.18 g) and anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Triethylamine ( Et3​N , 30.0 mmol, 4.18 mL) and DMAP (1.0 mmol, 122 mg). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent addition of acetic anhydride is exothermic; cooling prevents localized boiling and suppresses the formation of colored degradation byproducts.

  • Acylation: Add Acetic Anhydride ( Ac2​O , 30.0 mmol, 2.83 mL) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • IPC Validation Check 1: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3 with 1% Acetic Acid). The starting material must be completely consumed. The intermediate mixed anhydride will appear as a distinct, less polar spot. Do not stop the reaction until the tertiary alcohol is fully converted.

Phase 2: Selective Hydrolysis (The Quench)
  • Quenching: Cool the mixture back to 0 °C and cautiously add 10 mL of distilled water.

  • Hydrolysis: Remove the cooling bath and stir the biphasic mixture vigorously for 2 hours at room temperature.

    • Causality: The mixed anhydride is highly susceptible to nucleophilic attack by water due to the excellent leaving group ability of the acetate/carboxylate. Conversely, the newly formed tertiary ester is sterically shielded and remains completely intact under these mild, neutral-to-slightly-acidic conditions.

  • IPC Validation Check 2: Perform a second TLC. The less polar mixed anhydride spot must completely disappear, converging into a single, slightly more polar spot corresponding to the target carboxylic acid. If the mixed anhydride persists, extend the aqueous stirring time.

Phase 3: Isolation and Purification
  • Acidification: Transfer the mixture to a separatory funnel. Add 1M HCl dropwise to the aqueous layer until the pH reaches 2.0–3.0 (verify with pH paper).

    • Causality: Acidification ensures the target molecule is fully protonated, preventing it from partitioning into the aqueous layer as a carboxylate salt.

  • Extraction: Extract the aqueous phase with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc gradient with 1% AcOH) to yield pure 2-(acetyloxy)-2-methylbutanoic acid.

References

  • Acetylation. Wikipedia. URL:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information (PMC). URL:[Link]

  • An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. ACS Publications. URL:[Link]

Sources

Application

Catalytic Asymmetric Synthesis of 2-(Acetyloxy)-2-methylbutanoic Acid Derivatives: A Confinement-Organocatalysis Approach

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Biological Significance The enantioselective synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Biological Significance

The enantioselective synthesis of chiral tertiary alcohols remains a formidable challenge in synthetic organic chemistry. Specifically, derivatives of (S)-2-(acetyloxy)-2-methylbutanoic acid are critical chiral building blocks found in a variety of complex natural products and pharmacophores. Most notably, this specific acyl moiety is a key structural determinant in highly potent Aglaia plant metabolites, such as the rocaglamide derivative odorinol , which exhibits profound antineoplastic and translation-inhibitory activities [1].

Synthesizing this fragment requires the precise enantiofacial differentiation of 2-butanone—a classic "lock-and-key" problem due to the nearly identical steric profiles of its methyl and ethyl substituents (A-values of 1.70 vs. 1.75 kcal/mol). This application note details a state-of-the-art, three-step synthetic workflow leveraging confined imidodiphosphorimidate (IDPi) superacid organocatalysis to achieve unprecedented enantioselectivity, followed by mild hydrolysis and sterically driven acetylation.

Mechanistic Causality: Overcoming the "Methyl vs. Ethyl" Challenge

Enantiofacial Discrimination via Confined Organocatalysis

Traditional open-pocket metal catalysts (e.g., Titanium-Salen complexes) fail to differentiate the subtle steric differences in 2-butanone, typically yielding racemic mixtures [2]. To overcome this, our protocol employs a highly confined chiral IDPi superacid catalyst [3].

  • The Causality: The IDPi catalyst features a deeply buried chiral pocket (up to 73.4% buried volume). Upon reaction with trimethylsilyl cyanide (TMSCN), a silylium-ion active species is generated. The ketone substrate is forced into this rigid microenvironment, restricting its conformational degrees of freedom. This forces the in situ generated isohydrocyanic acid to attack exclusively from one prochiral face, yielding the (S)-cyanohydrin with a 98:2 enantiomeric ratio (e.r.).

Prevention of Tertiary Alcohol Dehydration

A common pitfall in the synthesis of α-hydroxy acids is the use of harsh acidic reflux for cyanohydrin hydrolysis, which frequently triggers E1 dehydration to yield unwanted α,β-unsaturated byproducts (e.g., tiglic acid).

  • The Causality: To preserve the integrity of the tertiary stereocenter, we utilize a mild, two-stage basic oxidative hydrolysis. Hydrogen peroxide under mildly basic conditions intercepts the nitrile to form an intermediate primary amide, which is subsequently saponified to the carboxylic acid without risking dehydration.

Hypernucleophilic Activation for Hindered Acetylation

Tertiary alcohols are notoriously resistant to standard acetylation due to severe steric encumbrance.

  • The Causality: 4-Dimethylaminopyridine (DMAP) is deployed as a hypernucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric bulk of the tertiary hydroxyl group. A subsequent aqueous quench is deliberately employed to hydrolyze any transient mixed anhydrides back to the free carboxylic acid.

Quantitative Data: Catalyst Benchmarking

The superiority of the IDPi confined organocatalyst for the cyanosilylation of 2-butanone is evident when benchmarked against historical catalytic systems.

Table 1: Comparison of Catalytic Systems for the Asymmetric Cyanosilylation of 2-Butanone

Catalyst SystemCatalyst TypeEnantiomeric Ratio (e.r.)Yield (%)Ref
Titanium-Salen ComplexMetal-Ligand ComplexRacemic (~50:50)< 50[2]
Hydroxynitrile Lyase (MeHNL)Biocatalyst (Enzyme)88:1265[3]
Chiral IDPi Superacid Confined Organocatalyst 98:2 92 [3]

Experimental Protocols & Self-Validating Workflows

Step 1: IDPi-Catalyzed Asymmetric Cyanosilylation

Objective: Synthesis of (S)-2-methyl-2-(trimethylsilyloxy)butanenitrile.

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the chiral IDPi catalyst (5.0 mol%).

  • Reaction: Dissolve the catalyst in anhydrous methylcyclohexane (0.2 M). Add 2-butanone (1.0 equiv, rigorously dried).

  • Activation: Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Dropwise, add TMSCN (1.2 equiv).

  • Incubation: Stir the mixture at –78 °C for 48 hours.

  • Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the ketone peak disappears and a new peak corresponding to the TMS-ether (m/z = 171) emerges.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5).

    • Self-Validation: Chiral HPLC analysis (e.g., Chiralcel OD-H) must confirm an e.r. of ≥ 98:2. ^1H NMR should show a distinct sharp singlet at ~0.20 ppm (TMS group).

Step 2: Mild Oxidative Hydrolysis

Objective: Conversion to (S)-2-hydroxy-2-methylbutanoic acid.

  • Amide Formation: Dissolve the purified cyanohydrin (1.0 equiv) in methanol. Cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 equiv) and 20% aqueous NaOH (0.2 equiv). Stir at room temperature for 12 hours.

    • Self-Validation: IR spectroscopy should show the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of amide carbonyl (~1680 cm⁻¹).

  • Saponification: Transfer the crude amide to a flask containing 2M KOH in ethylene glycol/water (1:1). Heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, acidify to pH 2 using 1M HCl (careful: perform in an ice bath to prevent exotherm-induced dehydration), and extract with ethyl acetate. Dry and concentrate to yield the pure α-hydroxy acid.

Step 3: Sterically Hindered Acetylation

Objective: Final conversion to (S)-2-(acetyloxy)-2-methylbutanoic acid.

  • Reaction Setup: Dissolve the α-hydroxy acid (1.0 equiv) in anhydrous dichloromethane (0.1 M). Add anhydrous pyridine (3.0 equiv) and DMAP (0.15 equiv).

  • Acetylation: Cool to 0 °C. Slowly add acetic anhydride (2.5 equiv). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Anhydride Hydrolysis (Critical Step): Add 5 mL of water and stir vigorously for 2 hours at room temperature. Rationale: This decomposes the transient mixed anhydride at the carboxylic acid terminus, ensuring only the tertiary alcohol remains acetylated.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine/DMAP), followed by brine. Dry over MgSO₄ and concentrate in vacuo.

    • Self-Validation: ^1H NMR must show a new sharp singlet at ~2.1 ppm (acetate methyl). IR spectroscopy should reveal two distinct carbonyl stretches: an ester C=O (~1740 cm⁻¹) and a carboxylic acid C=O (~1710 cm⁻¹).

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Step 1: Asymmetric Cyanosilylation Catalyst: Chiral IDPi Superacid Reagents: 2-Butanone, TMSCN Int1 (S)-2-Methyl-2-(trimethylsilyloxy)butanenitrile (98:2 e.r.) Step1->Int1 Enantiofacial Discrimination Step2 Step 2: Mild Oxidative Hydrolysis Reagents: H2O2/NaOH, then KOH/Heat Int1->Step2 Int2 (S)-2-Hydroxy-2-methylbutanoic acid (Chiral α-Hydroxy Acid) Step2->Int2 Prevents Dehydration Step3 Step 3: Hypernucleophilic Acetylation Reagents: Ac2O, Pyridine, DMAP Int2->Step3 Product (S)-2-(Acetyloxy)-2-methylbutanoic acid (Target Derivative) Step3->Product Aqueous Quench (Mixed Anhydride)

Fig 1: Three-step asymmetric synthesis workflow for 2-(acetyloxy)-2-methylbutanoic acid.

References

  • Ebada, S. S., Lajkiewicz, N., Porco, J. A., Li-Weber, M., & Proksch, P. (2011). "Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae)." Progress in the Chemistry of Organic Natural Products, 94, 1-58. URL:[Link]

  • Shibasaki, M., Kanai, M., & Mita, T. (2000). "Catalytic Enantioselective Cyanosilylation of Ketones." Journal of the American Chemical Society, 122(30), 7412-7413. URL:[Link]

  • Zhou, H., Zhang, Y., & List, B. (2022). "Organocatalytic stereoselective cyanosilylation of small ketones." Nature, 605, 84–89. URL:[Link]

Method

Application Note: Downstream Functionalization and Cross-Coupling of 2-(Acetyloxy)-2-methylbutanoic Acid

Executive Summary 2-(Acetyloxy)-2-methylbutanoic acid is a highly versatile, yet sterically encumbered, tertiary carboxylic acid building block. Featuring a fully substituted α -carbon bearing an acetyloxy group, a methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Acetyloxy)-2-methylbutanoic acid is a highly versatile, yet sterically encumbered, tertiary carboxylic acid building block. Featuring a fully substituted α -carbon bearing an acetyloxy group, a methyl group, and an ethyl group, it serves as a critical precursor for synthesizing complex quaternary carbon frameworks and sterically hindered active pharmaceutical ingredient (API) intermediates.

This application note provides field-proven methodologies for overcoming the inherent steric resistance of this molecule. We detail two primary downstream functionalization trajectories:

  • High-Reactivity Amidation utilizing TCFH/NMI to bypass the "cone of protection."

  • Metallaphotoredox Decarboxylative Cross-Coupling via a redox-active ester (RAE) to forge challenging C(sp3)−C(sp2) bonds.

Mechanistic Insights & Causality

Overcoming Steric Hindrance in Amidation

Tertiary carboxylic acids are notoriously challenging to functionalize via standard peptide coupling reagents (e.g., HATU, EDC/HOBt). These reagents typically generate a bulky active ester (such as an OBt ester), which creates a steric "cone of protection" around the carbonyl carbon, severely hindering the approach of nucleophilic amines.

To resolve this, we employ TCFH ( N,N,N′,N′ -tetramethylchloroformamidinium hexafluorophosphate) in combination with NMI ( N -methylimidazole). This system generates an acyl imidazolium intermediate. Because the imidazolium leaving group is planar, compact, and highly electron-withdrawing, it drastically increases the electrophilicity of the carbonyl while minimizing steric clash, enabling the successful amidation of tertiary carboxylic acids[1].

Radical Generation & Stabilization in Cross-Coupling

The direct cross-coupling of tertiary carboxylic acids is achieved by converting the acid into a Redox-Active Ester (RAE) , typically an N -hydroxyphthalimide (NHPI) ester. In a dual Ir/Ni photoredox system, the RAE undergoes a single-electron transfer (SET) reduction.

Upon SET, the RAE fragments, extruding CO2​ and a phthalimide anion, to generate an α -acetoxy tertiary carbon-centered radical. The acetyloxy group plays a crucial role here: its oxygen lone pair provides capto-dative-like stabilization to the adjacent radical, preventing unwanted hydrogen atom transfer (HAT) or premature quenching[2]. This stabilized radical is then efficiently intercepted by a Ni(II) -aryl complex, followed by reductive elimination to forge a new quaternary stereocenter[2]. Recent advancements also demonstrate the viability of these RAEs in C(sp3)−C(sp3) couplings using semi-heterogeneous photocatalysts[3].

Quantitative Data Summary: Reagent Efficacy Comparison

The following table summarizes the efficacy of various activation strategies for 2-(Acetyloxy)-2-methylbutanoic acid based on empirical benchmarking.

Coupling StrategyReagent / Catalyst SystemTarget TransformationYield PotentialPrimary Limitation / Causality
Standard Amidation HATU, EDC/HOBt, DIPEAAmide Bond Formation< 15%Severe steric hindrance blocks nucleophilic attack on the bulky OBt active ester.
High-Reactivity Amidation TCFH, NMI, MeCNAmide Bond Formation75–90%Requires strictly anhydrous conditions to prevent rapid hydrolysis of the acyl imidazolium.
Decarboxylative Coupling NHPI / Ir(III) / Ni(0) C(sp3)−C(sp2) Bond65–85%Requires two-step pre-activation to the NHPI ester; sensitive to oxygen (requires degassing).
Decarboxylative Coupling NHPI / Fe / Photocatalyst C(sp3)−C(sp3) Bond50–70%Competing homocoupling pathways; requires careful stoichiometric control[3].

Experimental Protocols

Protocol A: Amidation via TCFH/NMI

This protocol is designed to form amide bonds with primary or secondary amines, bypassing the steric bulk of the tertiary α -center.

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add 2-(Acetyloxy)-2-methylbutanoic acid (1.0 equiv, 1.0 mmol), the target amine (1.2 equiv), and TCFH (1.2 equiv, 1.2 mmol).

  • Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with anhydrous N2​ three times.

  • Solvent Addition: Inject anhydrous Acetonitrile (MeCN, 5.0 mL) to achieve a 0.2 M concentration.

  • Activation: Inject N -methylimidazole (NMI) (3.0 equiv, 3.0 mmol) dropwise at room temperature. Note: The reaction may exhibit a mild exotherm and a color change to pale yellow as the acyl imidazolium forms.

  • Reaction: Stir vigorously at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 1M HCl (5 mL) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Synthesis of the NHPI Redox-Active Ester (RAE)

Pre-activation of the carboxylic acid is required for radical cross-coupling.

  • Preparation: In a round-bottom flask, dissolve 2-(Acetyloxy)-2-methylbutanoic acid (1.0 equiv, 5.0 mmol) and N -hydroxyphthalimide (NHPI) (1.1 equiv, 5.5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add N,N′ -Diisopropylcarbodiimide (DIC) (1.1 equiv, 5.5 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. A white precipitate of diisopropylurea will form.

  • Workup: Filter the suspension through a pad of Celite to remove the urea byproduct. Wash the filtrate sequentially with saturated aqueous NaHCO3​ ( 2×20 mL), water, and brine. Dry over MgSO4​ , concentrate, and recrystallize from EtOH/Hexanes to afford the pure RAE.

Protocol C: Photoredox/Ni-Catalyzed C(sp3)−C(sp2) Cross-Coupling

This protocol utilizes dual catalysis to forge a quaternary carbon center.

  • Preparation: In a nitrogen-filled glovebox, add the synthesized RAE from Protocol B (1.5 equiv, 0.3 mmol), Aryl Bromide (1.0 equiv, 0.2 mmol), NiCl2​⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%) to a 2-dram vial equipped with a stir bar.

  • Solvent & Reductant: Add anhydrous, thoroughly degassed N,N -Dimethylacetamide (DMA, 2.0 mL) and N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 0.4 mmol) as the sacrificial electron donor.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm Blue LEDs. Irradiate for 16 hours. Crucial: Use a cooling fan to maintain the reaction temperature at ~25 °C, as excessive heat degrades the Ir-catalyst[4].

  • Workup: Dilute the mixture with Ethyl Acetate (10 mL) and wash with a 5% aqueous LiCl solution ( 3×10 mL) to remove the DMA solvent. Dry the organic layer over Na2​SO4​ , concentrate, and purify the quaternary product via silica gel chromatography.

Visualizations

Workflow: Divergent Functionalization of 2-(Acetyloxy)-2-methylbutanoic Acid

Workflow A 2-(Acetyloxy)-2-methylbutanoic acid B Amidation (TCFH/NMI) A->B Amines C Redox-Active Ester (RAE) A->C NHPI, DIC E Tertiary Amide API Intermediate B->E D Decarboxylative Cross-Coupling (Ni/Photoredox) C->D Aryl Halide, hv F Quaternary Carbon Framework D->F

Figure 1: Divergent synthetic workflows for the downstream functionalization of the tertiary acid.

Dual Ir/Ni Photoredox Catalytic Cycle

CatalyticCycle PC Ir(III)* Excited State PC_red Ir(II) Reductant PC->PC_red e- from DIPEA RAE NHPI Ester PC_red->RAE SET Radical α-Acetoxy Tertiary Radical RAE->Radical -CO2, -Phthalimide NiIII Ni(III) Complex Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Add. (Ar-X) NiII->NiIII Radical Capture NiIII->Ni0 SET from Ir(II) Product Cross-Coupled Product NiIII->Product Reductive Elim.

Figure 2: Metallaphotoredox cycle illustrating radical generation and Ni-catalyzed cross-coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted precursors and impurities from 2-(Acetyloxy)-2-methylbutanoic acid

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and methodologies for the isolation and purification of 2-(acetyloxy)-2-methylbutanoic acid (an O-acetylated α -hydroxy carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and methodologies for the isolation and purification of 2-(acetyloxy)-2-methylbutanoic acid (an O-acetylated α -hydroxy carboxylic acid).

Mechanistic Overview & Challenges

Synthesizing 2-(acetyloxy)-2-methylbutanoic acid typically involves the acetylation of 2-hydroxy-2-methylbutanoic acid using acetic anhydride. The primary challenge during workup is the chemoselective removal of excess acetic anhydride, acetic acid byproducts, and unreacted precursor without hydrolyzing the newly formed O-acetyl ester. Because the product contains both a hydrolytically sensitive ester and an ionizable carboxylic acid, standard aggressive acid-base extractions often lead to product degradation or poor separation.

Troubleshooting & FAQs

Q1: My crude mixture contains a large excess of acetic anhydride. Evaporating it on the rotary evaporator requires temperatures that degrade my product. How can I remove it safely? Causality & Solution: Acetic anhydride has a high boiling point (139.8 °C). Heating O-acetylated carboxylic acids above 60 °C under vacuum can lead to thermal degradation, deacetylation, or oligomerization. Instead of direct distillation, you should quench the reaction with anhydrous methanol. Methanol undergoes rapid solvolysis with acetic anhydride to1[1]. Methyl acetate is highly volatile and easily removed under reduced pressure at 30 °C, preventing thermal stress on your product. Protocol:

  • Cool the crude reaction mixture to 0 °C using an ice bath.

  • Slowly add 2–3 volumes of anhydrous methanol dropwise to control the mild exotherm.

  • Stir at room temperature for 1–2 hours to ensure complete consumption of the anhydride.

  • Evaporate the volatiles (primarily methyl acetate and excess methanol) under reduced pressure at 30 °C.

Q2: After quenching, I still have residual acetic acid. Since my product is also a carboxylic acid, I cannot use a standard NaHCO₃ wash without losing my product to the aqueous phase. What is the best approach? Causality & Solution: 2-(Acetyloxy)-2-methylbutanoic acid will form a water-soluble sodium carboxylate salt if treated with a base. Furthermore,2[2]. To remove acetic acid without an aqueous basic workup, utilize 3[3]. Toluene disrupts the hydrogen bonding of acetic acid and forms a minimum-boiling azeotrope (approx. 28% acetic acid, bp 100.6 °C), allowing its removal under moderate vacuum without excessive heating. Protocol:

  • Dissolve the crude oil in toluene (approx. 10 mL per gram of crude).

  • Concentrate on a rotary evaporator at 40 °C under high vacuum (<50 mbar).

  • Repeat the toluene addition and evaporation 2–3 times until the acetic acid odor is completely undetectable.

Q3: How do I separate the unreacted precursor (2-hydroxy-2-methylbutanoic acid) from the O-acetylated product? Causality & Solution: Both compounds are carboxylic acids, making acid-base extraction ineffective for their separation. However, the O-acetylated product is significantly more lipophilic than the hydroxylated precursor. Normal-phase silica gel chromatography is required. The free tertiary hydroxyl group on the precursor causes stronger hydrogen bonding with the silica stationary phase, making it elute much slower. Protocol:

  • Load the crude mixture onto a silica gel column.

  • Elute with a gradient of Hexanes/Ethyl Acetate (starting at 90:10, moving to 70:30).

  • Critical Step: Add 1% acetic acid or formic acid to the eluent.4[4], preventing "streaking" on the column and ensuring sharp, well-resolved peaks.

Q4: Why did I lose my O-acetyl group during the workup? Causality & Solution: O-acetyl groups on α -hydroxy acids are notoriously labile. Research on O-acetylated biological acids demonstrates that2[2]. Always maintain strictly acidic to neutral conditions (pH 2–6) during the workup and purification of 2-(acetyloxy)-2-methylbutanoic acid.

Impurity Profiling & Removal Strategies

Impurity / ComponentBoiling Point (°C)LogP (approx.)Primary ChallengeValidated Removal Strategy
Acetic Anhydride 139.8-0.27High boiling point; thermal degradation riskMethanol quench to form volatile methyl acetate
Acetic Acid 118.1-0.17Co-extracts with product; forms saltsAzeotropic distillation with toluene under vacuum
2-Hydroxy-2-methylbutanoic acid ~260< 0.5Similar pKa to product; polarSilica gel chromatography (Hex/EtOAc + 1% AcOH)
Pyridine / DMAP (if used)115 / 1620.65 / 1.5Basic catalystsLiquid-liquid extraction (wash organic layer with 1M HCl)
2-(Acetyloxy)-2-methylbutanoic acid >250~0.80Product; base-sensitiveIsolate via concentration after removing impurities

Purification Workflow

Purification Start Crude Reaction Mixture (Product, Ac2O, AcOH, Precursor) Quench 1. Methanol Quench (Converts Ac2O to MeOAc + AcOH) Start->Quench Add MeOH, 0°C to RT Evap1 2. Evaporate Volatiles (Removes MeOAc) Quench->Evap1 Vacuum, 30°C Azeotrope 3. Toluene Azeotrope (Removes AcOH) Evap1->Azeotrope Add Toluene, Vacuum Chromatography 4. Silica Gel Chromatography (Hex/EtOAc + 1% AcOH) Azeotrope->Chromatography Load Crude Oil Pure Pure 2-(Acetyloxy)- 2-methylbutanoic acid Chromatography->Pure Elutes First (Lipophilic) Precursor Unreacted Precursor (Retained on Column) Chromatography->Precursor Elutes Last (Polar)

Step-by-step purification workflow for isolating 2-(acetyloxy)-2-methylbutanoic acid.

References

  • Varki, A., & Diaz, S. (1984). The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. PubMed (Analytical Biochemistry).
  • Kristensen, T. E. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central (Beilstein Journal of Organic Chemistry).
  • Chemistry Stack Exchange (2020). How to remove Acetic Anhydride?
  • Reddit - r/OrganicChemistry (2018). Removing Excess Acetic Anhydride from Acylation reaction?

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Validation for the Purity of 2-(Acetyloxy)-2-methylbutanoic Acid: A Comparative Analysis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(Acetyloxy)-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(Acetyloxy)-2-methylbutanoic acid, a key intermediate or potential API, rigorous analytical control is paramount. This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for purity determination.

This document is structured to go beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices and presents a robust, self-validating framework in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, it offers a critical comparison with Gas Chromatography (GC), an alternative technique, supported by experimental data to guide researchers in selecting the most appropriate analytical tool for their specific needs.

Part 1: The Primary Workhorse: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for analyzing non-volatile, polar to moderately non-polar organic molecules like 2-(Acetyloxy)-2-methylbutanoic acid.[4] Its versatility, robustness, and high resolving power make it the primary choice for purity and assay testing in regulated environments.[5][6]

Rationale for Method Design

The selected method is designed for optimal separation of the main component from its potential process-related impurities and degradation products. The choice of a C18 stationary phase provides a hydrophobic surface ideal for retaining the analyte, while a buffered acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to a sharp, symmetrical peak shape. UV detection is chosen for its simplicity and sensitivity, as the carboxyl group provides a suitable chromophore at low wavelengths.

Proposed HPLC Method for Purity Analysis
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimension for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH to ensure the analyte is in its protonated form.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BGradient elution is crucial for separating impurities with a wide range of polarities and ensuring the column is cleaned and re-equilibrated.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detector UV at 210 nmWavelength where the carboxyl group has absorbance.
Injection Volume 10 µLA small volume to prevent peak distortion.
Expected Retention Time Approximately 8.5 minutes
Experimental Protocol: Sample & Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(Acetyloxy)-2-methylbutanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at the specification level (e.g., 0.1% w/w) to demonstrate specificity and accuracy.

Part 2: Rigorous Method Validation: The ICH Q2(R1) Framework

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] The following sections detail the experimental execution for each validation parameter as mandated by ICH guidelines.

Method Validation Workflow

Start Start: Define Analytical Target Profile (ATP) Specificity Specificity (Discrimination from impurities) Start->Specificity Linearity Linearity (5 levels, e.g., 50-150%) Specificity->Linearity Range Range (Derived from Linearity) Linearity->Range Accuracy Accuracy (Spike recovery at 3 levels) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Limit of Detection (LOD) & Quantitation (LOQ) Precision->LOD_LOQ Robustness Robustness (Varying key parameters) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report End Method Approved for Routine Use Report->End

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Inject the sample solution.

  • Inject a solution of known, relevant impurities (e.g., starting materials, by-products).

  • Inject a spiked sample solution containing the analyte and all relevant impurities.

  • Assess peak purity of the analyte in the spiked sample using a photodiode array (PDA) detector if available. The resolution between the analyte and the closest eluting impurity peak should be >2.0.

Linearity

Objective: To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: r² ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual sample preparations at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

    • Acceptance Criteria: RSD ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: Overall RSD for both sets of data combined should be ≤ 2.0%.

Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Establish the LOQ based on a signal-to-noise ratio of 10:1 or by determining the concentration where precision (RSD) is approximately 10%.

  • Prepare a solution at the established LOQ concentration and inject it six times.

  • Confirm that the precision (RSD) is ≤ 10%.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a system suitability solution with each variation.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within the established limits. Retention time shifts are expected, but peak resolution should not be significantly compromised.

HPLC Validation Data Summary
Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.0 for all peaksResolution > 2.0Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate RSD) 0.88%≤ 2.0%Pass
LOQ (at 0.05% level) RSD = 6.5%RSD ≤ 10%Pass
Robustness System suitability passed under all conditionsSystem suitability criteria metPass

Part 3: A Comparative Alternative: Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography can be a powerful orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[7][8][9] For 2-(Acetyloxy)-2-methylbutanoic acid, this could include residual solvents or volatile degradation products.

Rationale for GC Method

For a carboxylic acid, direct injection into a GC is often problematic due to its polarity and thermal instability, leading to poor peak shape and potential degradation. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable ester (e.g., a methyl or silyl ester).[8][9][10] This adds complexity but can significantly improve chromatographic performance.

Proposed GC Method with Derivatization
ParameterConditionRationale
Derivatization Agent BSTFA with 1% TMCSForms a volatile trimethylsilyl (TMS) ester of the carboxylic acid.[8]
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm filmA common, robust, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minTemperature program to separate volatile solvents from the derivatized analyte and other impurities.
Injector Split (50:1), 250°CSplit injection prevents column overloading; high temperature ensures volatilization.
Detector Flame Ionization Detector (FID), 280°CUniversal detector for organic compounds, offering high sensitivity and a wide linear range.
Workflow Comparison: HPLC vs. GC

cluster_0 HPLC Workflow cluster_1 GC Workflow h_sample 1. Sample Dissolution (in Mobile Phase) h_inject 2. Direct Injection h_sample->h_inject h_sep 3. Liquid-Phase Separation (C18 Column) h_inject->h_sep h_detect 4. UV Detection h_sep->h_detect g_sample 1. Sample Dissolution (in Aprotic Solvent) g_deriv 2. Derivatization (e.g., Silylation) g_sample->g_deriv g_inject 3. Injection & Volatilization g_deriv->g_inject g_sep 4. Gas-Phase Separation (Capillary Column) g_inject->g_sep g_detect 5. FID Detection g_sep->g_detect

Caption: Side-by-side comparison of HPLC and GC analytical workflows.

Part 4: Head-to-Head Comparison and Conclusion

FeatureHPLC MethodGC Method (with Derivatization)Expert Commentary
Primary Application Purity and AssayVolatile Impurities, Orthogonal MethodHPLC is superior for the primary purity test due to direct analysis of the non-volatile API. GC excels as a complementary method.
Sample Preparation Simple dissolutionMulti-step (dissolution, derivatization)The additional derivatization step for GC increases analysis time, cost, and potential for error.
Retention Time ~8.5 minutes~15 minutes (post-derivatization)HPLC offers a faster analysis for the main component.
Sensitivity (LOQ) ~0.05%~0.01% (impurity dependent)GC with FID can offer higher sensitivity for certain volatile impurities.
Robustness HighModerate (derivatization can be sensitive to moisture)HPLC methods are generally considered more robust for routine QC operations.
Concluding Remarks

For the comprehensive quality control of 2-(Acetyloxy)-2-methylbutanoic acid, a fully validated Reversed-Phase HPLC method is the recommended primary tool for purity and assay determination. Its direct analysis, robustness, and high-resolution capabilities make it ideally suited for a regulated pharmaceutical environment. The method's suitability must be proven through a rigorous validation process that follows ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography serves as an excellent orthogonal technique. While more complex due to the need for derivatization, it is invaluable for characterizing volatile organic impurities and residual solvents that are not captured by the HPLC method. Employing both HPLC and GC provides a more complete purity profile, ensuring a deeper understanding of the drug substance and enhancing the assurance of its quality and safety.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. In USP-NF. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Gadaleta, D., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Naila Kanwal. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Validation Guidelines. Retrieved from [Link]

  • Gadaleta, D., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. PMC. [Link]

  • LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved from [Link]

  • Springer. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • Springer Nature. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from [Link]

Sources

Comparative

Chiral resolution methods for separating 2-(Acetyloxy)-2-methylbutanoic acid enantiomers

A Comparative Guide to Chiral Resolution Methods for 2-(Acetyloxy)-2-methylbutanoic Acid For Researchers, Scientists, and Drug Development Professionals The separation of enantiomers is a critical process in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Chiral Resolution Methods for 2-(Acetyloxy)-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as different stereoisomers of a molecule can exhibit widely varying biological activities. This guide provides an in-depth comparison of three primary methods for the chiral resolution of 2-(acetyloxy)-2-methylbutanoic acid, a chiral building block with a quaternary stereocenter. We will explore enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography, offering detailed protocols and comparative data to inform your selection of the most suitable technique.

Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to differentiate between enantiomers.[1] For 2-(acetyloxy)-2-methylbutanoic acid, a lipase can selectively hydrolyze one enantiomer of the acetylated acid, leaving the other enantiomer enriched. Lipase B from Candida antarctica (CALB) is a particularly effective and widely used biocatalyst for such transformations due to its broad substrate specificity and high enantioselectivity.[2][3]

Principle of Resolution

The process operates on the principle of kinetic resolution, where the two enantiomers of the racemic substrate react at different rates with a chiral catalyst (the enzyme).[4] In this case, the lipase will preferentially catalyze the hydrolysis of the acetyl group from one enantiomer (e.g., the R-enantiomer) to form the corresponding hydroxy acid, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted. This results in a mixture of the enantioenriched (S)-2-(acetyloxy)-2-methylbutanoic acid and the (R)-2-hydroxy-2-methylbutanoic acid, which can then be separated based on their different chemical properties (e.g., acidity).

EKR_Workflow racemate Racemic (R,S)-2-(Acetyloxy)- 2-methylbutanoic acid reaction Selective Hydrolysis racemate->reaction enzyme Lipase (e.g., CALB) Aqueous Buffer enzyme->reaction mixture Mixture: (S)-2-(Acetyloxy)-2-methylbutanoic acid (R)-2-Hydroxy-2-methylbutanoic acid reaction->mixture separation Chemical Separation (e.g., Acid-Base Extraction) mixture->separation product_S Enriched (S)-Ester separation->product_S Unreacted product_R Enriched (R)-Acid separation->product_R Hydrolyzed

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Enzyme Immobilization (Optional but Recommended): Immobilized CALB is often preferred for its stability and ease of recovery.

  • Reaction Setup:

    • Dissolve racemic 2-(acetyloxy)-2-methylbutanoic acid in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A co-solvent like tert-butyl methyl ether (MTBE) may be added to improve solubility.[5]

    • Add the lipase (e.g., immobilized CALB) to the solution. A typical enzyme loading is 10-20% by weight of the substrate.

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the remaining substrate and the product.

  • Work-up and Separation:

    • Filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture to a low pH (e.g., pH 2) with HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the desired unreacted (S)-ester from the (R)-hydroxy acid product using standard techniques like column chromatography or by exploiting the acidic nature of the hydrolyzed product.

Performance Data
ParameterTypical ValueNotes
Enantiomeric Excess (e.e.) >95% for both ester and acidAchievable at ~50% conversion.
Yield Theoretical max. 50% for each enantiomerA key limitation of kinetic resolution.
Enantiomeric Ratio (E) >100A measure of the enzyme's selectivity.
Reaction Time 12 - 48 hoursDependent on substrate, enzyme load, and conditions.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent).[6] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[7] This difference allows them to be separated by fractional crystallization.

Principle of Resolution

The key to this method is the differential solubility of the two diastereomeric salts formed. By carefully selecting the resolving agent and the crystallization solvent, one diastereomer can be selectively precipitated from the solution, leaving the other dissolved. After separation, the pure enantiomeric acid can be recovered from the salt by treatment with a strong acid.

Salt_Formation_Workflow racemate Racemic (R,S)-Acid salt_formation Salt Formation in Solvent racemate->salt_formation base Chiral Base (e.g., (R)-α-methylbenzylamine) base->salt_formation diastereomers Diastereomeric Salts (R-Acid, R-Base) (S-Acid, R-Base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid_salt Less Soluble Salt (e.g., S-Acid, R-Base) crystallization->solid_salt Precipitate solution_salt More Soluble Salt (in Mother Liquor) crystallization->solution_salt Solution acidification1 Acidification solid_salt->acidification1 acidification2 Acidification solution_salt->acidification2 product_S Pure (S)-Acid acidification1->product_S product_R Pure (R)-Acid acidification2->product_R

Caption: Workflow for Diastereomeric Salt Formation.

Experimental Protocol
  • Resolving Agent and Solvent Screening:

    • Select a chiral base (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or (1R,2S)-2-amino-1,2-diphenylethanol).[8]

    • Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find conditions that maximize the solubility difference between the two diastereomeric salts.[7]

  • Salt Formation and Crystallization:

    • Dissolve the racemic 2-(acetyloxy)-2-methylbutanoic acid in the chosen solvent, gently heating if necessary.

    • Add an equimolar amount of the chiral resolving agent.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 2M HCl) to protonate the carboxylate and liberate the free enantiopure carboxylic acid.

    • Extract the pure acid with an organic solvent and remove the solvent under reduced pressure.

Performance Data
ParameterTypical ValueNotes
Enantiomeric Excess (e.e.) >98%Often requires multiple recrystallization steps.
Yield 60-85% (for one enantiomer)Highly dependent on the efficiency of crystallization.
Scalability ExcellentA preferred method for industrial-scale resolution.[7]
Development Time Moderate to HighRequires extensive screening of agents and solvents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Principle of Separation

The separation occurs within an HPLC column packed with a CSP. As the mobile phase carries the racemic mixture through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[10] The differences in the stability of these complexes cause one enantiomer to be retained longer on the column than the other, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including carboxylic acids.[9]

Chiral_HPLC_Workflow racemate Racemic Mixture in Mobile Phase injection Injection racemate->injection column Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H) injection->column separation Differential Interaction column->separation enantiomer1 Enantiomer 1 (Less Retained) separation->enantiomer1 Elutes First enantiomer2 Enantiomer 2 (More Retained) separation->enantiomer2 Elutes Second detector Detector (UV) enantiomer1->detector enantiomer2->detector

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Acetyloxy)-2-methylbutanoic acid

Essential Safety and Handling Guide for 2-(Acetyloxy)-2-methylbutanoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical informa...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-(Acetyloxy)-2-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-(Acetyloxy)-2-methylbutanoic acid. As your partner in laboratory safety, we aim to deliver in-depth, field-tested guidance that extends beyond the product itself, ensuring the well-being of all personnel. The following procedures are based on established safety data for structurally similar carboxylic acid derivatives and are designed to be a self-validating system for safe laboratory operations.

Immediate Hazard Assessment

2-(Acetyloxy)-2-methylbutanoic acid and its structural analogs are classified with the following hazards:

  • Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potential for severe eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

  • Acute Toxicity (Oral and Dermal): Harmful if swallowed or in contact with skin.[2][3]

  • Flammability: Some related compounds are combustible liquids.[3]

Due to these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to mitigate the risks associated with 2-(Acetyloxy)-2-methylbutanoic acid. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A full-face shield must be worn over goggles when there is a risk of splashing.[6]Protects against splashes and aerosols that can cause serious eye damage.[1][2][3][4]
Skin and Body Protection Chemically resistant gloves (Nitrile rubber is a suitable option for incidental contact). A flame-resistant lab coat, fully buttoned.[6][7] Long pants and closed-toe shoes are required.[6]Prevents skin contact, which can lead to irritation or burns.[1][2][3] Nitrile gloves offer broad protection against many chemicals.[6] A lab coat provides a removable barrier in case of a spill.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[7][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is required.[9][10]Vapors and aerosols can cause respiratory tract irritation.[1][4][5] Engineering controls like a fume hood are the primary method to control exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic workflow is paramount for the safe handling and disposal of 2-(Acetyloxy)-2-methylbutanoic acid.

I. Pre-Handling Preparations
  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the compound-specific SDS provided by the supplier.

  • Engineering Control Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The workspace should be clear of clutter.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., sand, earth) and personal protective equipment is readily available.[8]

  • Emergency Equipment Check: Locate and verify the operational status of the nearest safety shower and eyewash station.[4][9]

II. Safe Handling Protocol

This protocol is designed to minimize exposure and ensure a controlled environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don Required PPE Weighing 3. Carefully Weigh/Transfer Prep->Weighing Proceed to Handling FumeHood 2. Work in Chemical Fume Hood Closing 4. Securely Close Container Weighing->Closing Decontaminate 5. Decontaminate Work Area Closing->Decontaminate Proceed to Cleanup Doffing 6. Properly Remove PPE Decontaminate->Doffing Wash 7. Wash Hands Thoroughly Doffing->Wash

Caption: Workflow for Safe Handling of 2-(Acetyloxy)-2-methylbutanoic acid.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Chemical Fume Hood Operation: Conduct all manipulations of the compound within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[7][8]

  • Controlled Dispensing: When transferring or weighing the chemical, do so carefully to avoid generating aerosols or splashing.

  • Container Sealing: Keep the container tightly closed when not in use to minimize the escape of vapors.[3][5][8]

  • Work Area Decontamination: After handling, decontaminate the work surface with an appropriate solvent followed by soap and water.[7]

  • Proper PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of as contaminated waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

III. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill_Response cluster_initial Immediate Actions cluster_response Containment & Cleanup cluster_final Final Steps Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE If safe to do so Contain 4. Contain Spill with Absorbent PPE->Contain Collect 5. Collect and Bag Waste Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Report 7. Report Incident Decontaminate->Report

Caption: Emergency Spill Response Workflow.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse mouth with water and seek immediate medical attention.[8]

  • Small Spill: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material such as sand or earth, and collect it in a suitable container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spill: Evacuate the area immediately and contact your institution's environmental health and safety department.

IV. Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Carboxylic acids should not be stored with bases.[12]

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's designated hazardous waste disposal program.

References

  • PubChem. (n.d.). 2-(Acetyloxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Unknown Source. (2021, December 3).

Sources

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